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Cyclohexanone, 2-acetyl-2-(2-propenyl)-

Cat. No.: B14476707
CAS No.: 67679-11-2
M. Wt: 180.24 g/mol
InChI Key: TUQLVPINSFVPOL-UHFFFAOYSA-N
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Description

Contextualization within Substituted Cyclohexanone (B45756) Chemistry

Substituted cyclohexanones are a cornerstone of organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex molecules. The reactivity of the cyclohexanone ring, particularly at the alpha-carbons, allows for a variety of chemical transformations. The introduction of substituents, such as acetyl and propenyl groups, significantly influences the stereochemistry and electronic properties of the ring, thereby dictating its subsequent reactivity.

The presence of a quaternary carbon at the C2 position, as in 2-acetyl-2-allylcyclohexanone, is of particular note. The synthesis of such sterically hindered centers is a non-trivial task in organic synthesis.

Significance as a Versatile Synthetic Intermediate

While specific, widespread applications of Cyclohexanone, 2-acetyl-2-(2-propenyl)- are not extensively documented in publicly available research, its structural features suggest considerable potential as a synthetic intermediate. The molecule contains multiple reactive sites: the ketone carbonyl group, the acetyl carbonyl group, and the terminal double bond of the propenyl group.

This multifunctionality allows for a diverse range of subsequent chemical modifications. For instance, the ketone can undergo nucleophilic addition, reduction, or conversion to an enolate. The terminal alkene of the propenyl group is amenable to reactions such as hydrogenation, epoxidation, or hydroboration-oxidation. The presence of two carbonyl groups also opens up possibilities for intramolecular reactions to form bicyclic systems.

Scope of Academic Research on the Chemical Compound

Academic research specifically focused on Cyclohexanone, 2-acetyl-2-(2-propenyl)- appears to be limited. However, extensive research exists on the synthesis and reactions of related compounds, namely 2-acetylcyclohexanone (B32800) and 2-allylcyclohexanone (B1266257).

Research on 2-acetylcyclohexanone often explores its keto-enol tautomerism and its use as a precursor for the synthesis of various heterocyclic compounds. Studies involving 2-allylcyclohexanone frequently focus on its preparation via alkylation of cyclohexanone and its subsequent transformations, including its use in the synthesis of natural products. The synthesis of molecules containing quaternary carbons is also a significant area of academic inquiry. nih.gov

The study of Cyclohexanone, 2-acetyl-2-(2-propenyl)- would likely build upon these foundations, investigating methods for its asymmetric synthesis to control the stereochemistry of the quaternary center and exploring its utility in the synthesis of complex target molecules. The development of catalytic methods for the efficient construction of such quaternary-substituted cyclohexanones remains an active area of research.

Chemical Compound Data

Table 1: Properties of 2-Acetylcyclohexanone

PropertyValueReference
Molecular FormulaC8H12O2 nih.gov
Molar Mass140.18 g/mol nih.gov
Boiling Point111-112 °C/18 mmHg chemicalbook.com
Density1.078 g/mL at 25 °C chemicalbook.com
CAS Number874-23-7 nih.gov

Table 2: Properties of 2-Allylcyclohexanone

PropertyValueReference
Molecular FormulaC9H14O nist.gov
Molar Mass138.21 g/mol
Boiling Point94 °C/23 mmHg
Density0.927 g/mL at 25 °C
CAS Number94-66-6 nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B14476707 Cyclohexanone, 2-acetyl-2-(2-propenyl)- CAS No. 67679-11-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67679-11-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-acetyl-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C11H16O2/c1-3-7-11(9(2)12)8-5-4-6-10(11)13/h3H,1,4-8H2,2H3

InChI Key

TUQLVPINSFVPOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1=O)CC=C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Direct Synthetic Routes to Cyclohexanone (B45756), 2-acetyl-2-(2-propenyl)-

Direct synthesis of the target compound hinges on the regioselective functionalization of cyclohexanone precursors. Two principal retrosynthetic pathways are considered: the acetylation of an allylated cyclohexanone and the allylation of an acetylated cyclohexanone.

Regioselective Functionalization of Cyclohexanone Derivatives

The success of the synthesis is dictated by the ability to control which α-proton is removed to form an enolate, thereby directing the incoming electrophile to the desired position.

α-Acetylation of 2-(2-Propenyl)cyclohexanone Analogues

This approach begins with the synthesis of 2-(2-propenyl)cyclohexanone. The subsequent step, α-acetylation, presents a significant regiochemical challenge. The starting ketone is unsymmetrical, possessing protons at both the C2 and C6 positions.

α-Allylation of 2-Acetylcyclohexanone (B32800) Derivatives

A more chemically efficient and regioselective route involves the α-allylation of 2-acetylcyclohexanone. This precursor is a β-dicarbonyl compound, and the methylene (B1212753) protons at the C2 position, flanked by two electron-withdrawing carbonyl groups, are significantly more acidic (pKa ≈ 10-11) than the other α-protons on the ring (pKa ≈ 19-20).

This large difference in acidity allows for highly selective deprotonation at the C2 position using even mild bases, such as sodium ethoxide or potassium carbonate. The resulting stabilized enolate then acts as a potent nucleophile, readily attacking an allylic electrophile like allyl bromide in a standard SN2 reaction. This pathway almost exclusively yields the desired 2-acetyl-2-(2-propenyl)cyclohexanone, making it the preferred synthetic strategy.

The table below summarizes a representative reaction based on this highly regioselective approach.

Starting MaterialBase / ReagentsElectrophileConditionsProductYield
2-AcetylcyclohexanonePotassium Carbonate (K₂CO₃), Benzyltriethylammonium chlorideAllyl BromideToluene (B28343), 40°CCyclohexanone, 2-acetyl-2-(2-propenyl)-Good to Excellent (by analogy)

This data is based on analogous alkylations of 2-acetylcyclohexanone and represents a highly plausible, high-yield route to the target compound.

One-Pot Synthetic Procedures for Enhanced Efficiency

To improve process efficiency, reduce waste, and shorten reaction times, one-pot procedures are highly desirable. A viable one-pot synthesis for 2-acetyl-2-(2-propenyl)cyclohexanone can be designed based on the Stork enamine reaction. researchgate.net In this approach, cyclohexanone is first reacted with a secondary amine, such as morpholine (B109124), to form a reactive enamine intermediate in situ. This enamine can then be sequentially acylated and alkylated without being isolated.

A potential one-pot procedure would involve:

Formation of the morpholine enamine of cyclohexanone.

Acylation with acetyl chloride to form an iminium ion intermediate, which upon hydrolysis would yield 2-acetylcyclohexanone.

Before hydrolysis, addition of a base and allyl bromide to perform the α-allylation.

Final aqueous workup and hydrolysis to yield the target product.

A patent describes a one-pot method for preparing the 2-acetylcyclohexanone precursor with yields exceeding 94%, which underscores the efficiency of such consolidated processes. google.com

Organocatalytic Approaches in Stereoselective Synthesis

The C2 carbon of 2-acetyl-2-(2-propenyl)cyclohexanone is a quaternary stereocenter. The synthesis of a single enantiomer (either R or S) requires an asymmetric catalytic method. Organocatalysis, which uses small chiral organic molecules to induce stereoselectivity, offers a powerful tool for this purpose. cardiff.ac.uk

An enantioselective synthesis could be achieved via the α-allylation of 2-acetylcyclohexanone using a chiral phase-transfer catalyst. The catalyst, often a chiral quaternary ammonium (B1175870) salt, would form a chiral ion pair with the enolate of 2-acetylcyclohexanone. This chiral complex would then guide the approach of the allyl bromide electrophile, favoring attack from one face of the planar enolate over the other, resulting in an excess of one enantiomer of the product. While specific organocatalytic methods for this exact molecule are not widely documented, the asymmetric alkylation of related β-dicarbonyl and α,α-disubstituted ketone systems is well-established, demonstrating the feasibility of this approach. nih.govucla.edu

PrecursorCatalyst TypeKey PrinciplePotential Outcome
2-AcetylcyclohexanoneChiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived)Formation of a chiral ion pair with the enolate, directing the electrophilic attack.Enantioenriched Cyclohexanone, 2-acetyl-2-(2-propenyl)-
CyclohexanoneChiral Amine (e.g., Proline derivative)Formation of a chiral enamine, followed by stereoselective acylation and allylation.Enantioenriched Cyclohexanone, 2-acetyl-2-(2-propenyl)-

Precursor Synthesis and Advanced Derivatization

The availability of starting materials and the potential for subsequent chemical modifications are crucial aspects of the compound's synthetic profile.

The primary precursors for the most logical synthetic routes are 2-acetylcyclohexanone and 2-(2-propenyl)cyclohexanone.

2-Acetylcyclohexanone : This key intermediate can be synthesized through various methods. A common laboratory-scale method involves the acylation of cyclohexanone enolates, often generated with strong bases like lithium diisopropylamide, followed by reaction with acetyl chloride or acetic anhydride (B1165640). google.com An alternative, milder approach uses an enamine as an organocatalyst to facilitate the acylation of cyclohexanone with acetic anhydride, achieving high yields without the need for strong bases. scribd.com

2-(2-Propenyl)cyclohexanone : This precursor is typically synthesized via the α-allylation of cyclohexanone. Similar to the synthesis of the target molecule, this involves forming the enolate of cyclohexanone and reacting it with an allyl halide. Free-radical addition of cyclohexanone to allene, catalyzed by an initiator, also represents a viable synthetic route. researchgate.net

Once synthesized, the multiple functional groups within Cyclohexanone, 2-acetyl-2-(2-propenyl)- (two ketones and one alkene) allow for a wide range of advanced derivatization reactions, making it a versatile building block for more complex molecules. Potential transformations include:

Selective Reduction : The two ketone groups could be selectively reduced using appropriate reagents. For example, sodium borohydride (B1222165) might reduce both ketones to alcohols, while chemoselective methods could target one over the other.

Alkene Functionalization : The propenyl double bond can undergo various classic alkene reactions, such as hydrogenation, epoxidation, dihydroxylation, or ozonolysis, to introduce new functional groups.

Intramolecular Cyclization : The proximity of the allyl group to the carbonyls could facilitate intramolecular cyclization reactions, such as a Prins reaction or an ene reaction under thermal or Lewis acidic conditions, to form complex bicyclic structures.

Synthesis of 2-Acetylcyclohexanone

2-Acetylcyclohexanone is a β-dicarbonyl compound that serves as a crucial precursor. Its synthesis can be achieved through several methods, most notably via enamine intermediates or through optimized one-pot strategies.

The Stork enamine acylation is a widely used method for the α-acylation of ketones. chegg.com This process involves three primary steps: the formation of an enamine from cyclohexanone, followed by acylation, and finally hydrolysis to yield the desired product. chemistry-online.com

Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with an acid catalyst like p-toluenesulfonic acid. chemistry-online.comgoogle.com The reaction is often performed in a solvent like toluene under reflux, using a Dean-Stark apparatus to remove the water formed, thereby driving the reaction to completion. chemistry-online.comchemistry-online.com

Acylation: The resulting enamine, which is nucleophilic at the β-carbon, is then reacted with an acylating agent. chemistry-online.com Acetic anhydride is a common choice for this step. chemistry-online.comscribd.com The enamine attacks the electrophilic carbonyl of the acetic anhydride, leading to the formation of an iminium ion intermediate. chemistry-online.com

Hydrolysis: The intermediate is subsequently hydrolyzed, usually with an aqueous acid workup, to regenerate the carbonyl group and yield 2-acetylcyclohexanone. chemistry-online.com

This method is advantageous as it proceeds under milder conditions compared to direct enolate acylation and helps to avoid side reactions. scribd.com Research has shown that using a pyrrolidine-derived enamine can result in good yields, with one study reporting a yield of 73.6%. scribd.com The resulting 2-acetylcyclohexanone exists as a mixture of keto and enol tautomers. chemistry-online.comscribd.com

Table 1: Comparison of Reagents in Enamine-based Synthesis of 2-Acetylcyclohexanone
Secondary AmineAcylating AgentCatalystReported Yield
PyrrolidineAcetic Anhydridep-Toluenesulfonic acid73.6% scribd.com
MorpholineAcetyl Chloridep-Toluenesulfonic acid~70% google.com

To improve efficiency and reduce costs, particularly for larger-scale production, one-pot syntheses are preferred. These methods circumvent the need to isolate intermediates. A patented one-pot method for preparing 2-acetylcyclohexanone involves the direct acylation of a cyclohexanone enolate. google.com

In this strategy, cyclohexanone is first treated with a strong base, such as lithium diisopropylamide (LDA), in a solvent like tetrahydrofuran (B95107) (THF) to form the lithium enolate. google.com The reaction mixture is then cooled, and an acetylating agent, typically acetyl chloride, is added dropwise. google.com After the reaction, a simple aqueous workup followed by vacuum distillation purifies the final product. This optimized process boasts a significantly high yield of over 94% and a purity exceeding 96%. google.com The key advantages of this approach are the high yield, short reaction time, and reduced energy consumption, as intermediate purification steps are eliminated. google.com

Synthesis of 2-(2-Propenyl)cyclohexanone

2-(2-Propenyl)cyclohexanone, also known as 2-allylcyclohexanone (B1266257), is the other key intermediate. Its synthesis involves forming a carbon-carbon bond at the α-position of cyclohexanone.

The most conventional method for α-allylation is the reaction of a cyclohexanone enolate with an allyl halide. This is a classic nucleophilic substitution reaction. The process involves deprotonating cyclohexanone with a strong base like sodium hydride (NaH) to form the enolate in situ. This nucleophilic enolate then attacks an electrophilic allyl source, such as allyl bromide, to form the C-allylated product.

Table 2: Conditions for Nucleophilic α-Allylation of Cyclohexanone
BaseAllyl SourceSolventTypical Conditions
Sodium Hydride (NaH)Allyl BromideTetrahydrofuran (THF)Inert atmosphere, controlled temperature
Lithium Diisopropylamide (LDA)Allyl IodideTetrahydrofuran (THF)Low temperature (e.g., -78 °C)

Modern synthetic chemistry often favors methods that are more atom-economical and avoid the use of stoichiometric strong bases. Palladium-catalyzed direct α-allylation of ketones has emerged as a powerful alternative. nih.gov These reactions typically involve a Pd(0) catalyst that reacts with an allylic substrate (like an allylic ester) to form a π-allylpalladium intermediate. escholarship.org The ketone enolate, generated in situ under milder basic conditions, can then act as a nucleophile.

This catalytic approach offers excellent control over regioselectivity. nih.gov The reaction of non-rigid acyclic ketone enolates has been reported with high yields and selectivities. nih.gov While direct application to cyclohexanone is a logical extension, the principles established demonstrate the feasibility of such a transformation, providing a more efficient route to 2-allylcyclohexanone.

Stereochemical Control in Synthesis

The synthesis of the final target molecule, Cyclohexanone, 2-acetyl-2-(2-propenyl)-, involves the creation of a quaternary stereocenter at the C2 position. The stereoselective synthesis of such centers is a significant challenge in organic chemistry. nih.gov The sequential addition of the acetyl and allyl groups to the C2 position must be controlled to obtain a specific enantiomer.

Achieving this control can be approached in several ways:

Sequential Asymmetric Alkylation: One strategy involves the enantioselective alkylation of a pre-formed intermediate. For example, 2-acetylcyclohexanone could be deprotonated and then subjected to an asymmetric allylation using a chiral catalyst system, such as a palladium complex with a chiral ligand.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly effective method for creating stereocenters. Ene-reductases have been successfully used in the asymmetric synthesis of chiral cyclohexenones containing quaternary stereocenters, achieving excellent enantioselectivities (up to >99% ee). nih.govacs.org This demonstrates the potential of enzymatic methods for establishing the desired stereochemistry in cyclohexanone-based systems.

Chiral Auxiliaries: Another classic strategy is to employ a chiral auxiliary. The auxiliary is temporarily attached to the cyclohexanone substrate to direct the sequential addition of the acetyl and allyl groups from a specific face, thereby controlling the stereochemistry. The auxiliary is then cleaved to yield the enantiomerically enriched final product.

The development of these stereocontrolled methodologies is crucial for synthesizing specific enantiomers of 2-acetyl-2-(2-propenyl)cyclohexanone, which may be important for its potential applications in fields like natural product synthesis.

Enantioselective Synthesis of Chiral Isomers (e.g., (S)-Cyclohexanone, 2-acetyl-2-(2-propenyl)-)

The creation of a specific enantiomer, such as (S)-Cyclohexanone, 2-acetyl-2-(2-propenyl)-, requires the use of asymmetric synthesis techniques. These methods guide the reaction to favor the formation of one enantiomer over the other. A key strategy for synthesizing this compound involves the enantioselective allylation of a pre-existing 2-acetylcyclohexanone. This transformation introduces the 2-propenyl (allyl) group at the C2 position, creating a quaternary stereocenter with a defined (S) configuration.

One prominent approach to achieve this is through catalytic asymmetric allylation . This method employs a chiral catalyst to create a chiral environment around the substrate, directing the incoming allyl group to a specific face of the enolate. Various catalytic systems have been developed for the formation of α-quaternary ketones, often utilizing transition metals like palladium or copper in conjunction with chiral ligands. nih.govacs.orgunc.edu For instance, a palladium-catalyzed decarboxylative allylic alkylation of a suitable β-ketoester precursor can generate the desired α-quaternary ketone with high enantioselectivity. acs.org The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction.

Another powerful strategy is the use of chiral auxiliaries . In this approach, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemistry of a subsequent reaction before being cleaved off, leaving the desired enantiomerically enriched product. While specific examples for the direct synthesis of (S)-Cyclohexanone, 2-acetyl-2-(2-propenyl)- using this method are not extensively documented in readily available literature, the principle is widely applied in asymmetric synthesis.

The table below summarizes hypothetical data for the enantioselective synthesis of the target compound based on established methodologies for similar transformations.

Catalyst/Auxiliary SystemAllyl SourceYield (%)Enantiomeric Excess (ee, %)
[Pd(dba)2]/(S)-BINAPAllyl acetate8592
Cu(OTf)2/(S)-PhosAllylboronate9095
(S)-Evans AuxiliaryAllyl bromide78>98 (as diastereomer)

Diastereoselective Control in Functionalization

Once the chiral quaternary center at C2 is established, further chemical modifications to other parts of the molecule must be conducted with care to control the formation of new stereocenters relative to the existing one. This is known as diastereoselective control. For Cyclohexanone, 2-acetyl-2-(2-propenyl)-, a common site for further functionalization is the carbonyl group of the acetyl moiety or the cyclohexanone ring.

For example, the reduction of the acetyl carbonyl group to a hydroxyl group would create a new stereocenter. The stereochemical outcome of this reduction (i.e., which diastereomer is formed) can be influenced by the steric hindrance imposed by the adjacent quaternary center and the choice of reducing agent. Bulky reducing agents are likely to approach from the less hindered face of the molecule, leading to a predictable diastereomer.

Similarly, reactions involving the enolate of the cyclohexanone ring, such as an aldol (B89426) addition, would also generate a new stereocenter. The facial selectivity of the enolate's attack on an electrophile will be directed by the existing stereochemistry at the C2 position. The bulky acetyl and allyl groups at the quaternary center can effectively block one face of the enolate, leading to a high degree of diastereoselectivity in the formation of the new carbon-carbon bond.

The following table illustrates potential diastereoselective functionalizations of (S)-Cyclohexanone, 2-acetyl-2-(2-propenyl)- and the expected diastereomeric ratios based on general principles of stereocontrol in cyclic systems.

ReactionReagentMajor DiastereomerDiastereomeric Ratio (d.r.)
Reduction of Acetyl CarbonylL-Selectride®(R)-hydroxyl95:5
Aldol Addition (Cyclohexanone Enolate)Benzaldehyde, LDAsyn-aldol90:10
Epoxidation of Allyl Groupm-CPBAEpoxide anti to acetyl group85:15

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring, a six-membered cyclic ketone, is a central feature of the molecule. Its reactivity is primarily associated with the carbonyl group and the adjacent α-carbon atoms.

Keto-Enol Tautomerism and its Impact on Reactivity

Carbonyl compounds with at least one α-hydrogen can exist as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. chemistrysteps.com This process, keto-enol tautomerism, is a fundamental aspect of carbonyl chemistry that significantly influences reactivity. libretexts.org While specific studies on Cyclohexanone, 2-acetyl-2-(2-propenyl)- are not prevalent, extensive research on the parent compound, 2-acetylcyclohexanone (B32800) (ACHE), provides a strong basis for understanding this behavior.

The keto-enol interconversion for ACHE is a notably slow process compared to other β-dicarbonyl compounds. nih.gov The equilibrium position is highly dependent on the solvent. In aqueous solutions, the keto form is favored, but the enol content can still be significant, reaching over 40% at 25°C. nih.govresearchgate.net Conversely, in aprotic solvents like dioxane, the enol form is almost exclusively present, stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net This tautomerization can be catalyzed by either acids or bases. chemistrysteps.com The enol form is a key intermediate in reactions occurring at the α-carbon, as its double bond is electron-rich and nucleophilic. wikipedia.org

Table 1: Enol Percentage of 2-Acetylcyclohexanone in Various Solvents
SolventEnol Percentage (%)Reference
Water>40 nih.gov
Dioxane~100 nih.gov
MethanolLower than in water rsc.org
Acetonitrile (B52724)Lower than in water rsc.org

α-Substitution Reactions

α-substitution reactions involve the replacement of a hydrogen atom at the α-carbon with an electrophile. ankara.edu.tr These reactions proceed through an enol or enolate ion intermediate. wikipedia.org In Cyclohexanone, 2-acetyl-2-(2-propenyl)-, there are two α-positions on the cyclohexanone ring relative to the ring's carbonyl group: C2 and C6.

The C2 position is a quaternary carbon, as it is bonded to the acetyl group, the allyl group, C1 (the carbonyl carbon), and C3. Lacking an α-hydrogen, the C2 position cannot undergo deprotonation to form an enol or enolate, and therefore cannot participate in α-substitution reactions.

The C6 position, however, possesses two α-hydrogens. These hydrogens are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate conjugate base. libretexts.org Consequently, α-substitution reactions, such as halogenation (with Cl₂, Br₂, or I₂) or alkylation, can occur exclusively at the C6 position of the cyclohexanone ring. wikipedia.orglibretexts.org The reaction is initiated by the formation of an enol or enolate, which then acts as a nucleophile, attacking an electrophile. youtube.com

Reactivity of the Acetyl Functional Group

The acetyl group introduces a second carbonyl center into the molecule, which exhibits its own characteristic reactivity. The α-hydrogens on the methyl portion of the acetyl group are crucial for several key reactions.

Condensation Reactions (e.g., Aldol (B89426) Condensation)

Aldol condensations are vital carbon-carbon bond-forming reactions that involve the nucleophilic addition of an enolate ion to a carbonyl group. ankara.edu.trwikipedia.org The initial product is a β-hydroxy ketone (an aldol addition product), which can subsequently dehydrate upon heating to form an α,β-unsaturated ketone. masterorganicchemistry.comyoutube.com

The three α-hydrogens on the methyl of the acetyl group in Cyclohexanone, 2-acetyl-2-(2-propenyl)- are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with another carbonyl-containing molecule, such as an aldehyde or another ketone, in a "crossed" or "mixed" aldol reaction. wikipedia.org For example, the enolate can attack the carbonyl carbon of a molecule like benzaldehyde. Subsequent protonation and dehydration would yield a conjugated enone. This reactivity makes the acetyl group a key site for molecular elaboration.

Nucleophilic Additions to the Carbonyl

The carbonyl carbon of the acetyl group is electrophilic due to the polarity of the carbon-oxygen double bond. libretexts.org It is susceptible to attack by a wide variety of nucleophiles in a reaction known as nucleophilic addition. masterorganicchemistry.com This reaction is fundamental to carbonyl chemistry and results in the formation of a tetrahedral intermediate as the carbonyl carbon rehybridizes from sp² to sp³. libretexts.org

Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the acetyl carbonyl to form tertiary alcohols after an acidic workup. Hydride reagents, like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can reduce the acetyl ketone to a secondary alcohol. These addition reactions are generally irreversible when strong nucleophiles are used. masterorganicchemistry.com The bulky, substituted cyclohexanone ring adjacent to the acetyl group may introduce steric hindrance, potentially slowing the rate of nucleophilic attack compared to less hindered ketones.

Reactivity of the 2-Propenyl (Allyl) Moiety

The allyl group is an unsaturated hydrocarbon substituent that possesses unique reactivity due to the presence of the carbon-carbon double bond and its proximity to the main ring structure. The activating effects of the allyl group are well-documented, particularly in substitution reactions. nih.gov The π-system of the double bond can stabilize adjacent carbocations, radicals, or carbanions, leading to enhanced reactivity at the allylic position.

Key reactions involving the allyl group include:

Electrophilic Addition: The double bond can react with electrophiles like halogens (Br₂) or hydrogen halides (HBr) in classic electrophilic addition reactions.

Radical Reactions: The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical substitution reactions.

Nucleophilic Substitution: The allylic system can activate the molecule towards Sₙ2 reactions. The delocalization of charge in the transition state lowers the activation energy, making it a more favorable process compared to its saturated propyl equivalent. nih.gov

Carbonyl-Olefin Metathesis and Cyclization Pathways

Carbonyl-olefin metathesis is a powerful reaction for forming new carbon-carbon double bonds by formally exchanging the fragments of a carbonyl group and an alkene. wikipedia.org For Cyclohexanone, 2-acetyl-2-(2-propenyl)-, this transformation can proceed via intramolecular pathways, leading to the formation of bicyclic structures. These reactions can be promoted by various means, including photochemical activation or Lewis acid catalysis. wikipedia.orgmdpi.com

Ring-closing metathesis (RCM) is a prominent variation of olefin metathesis used to synthesize unsaturated rings. wikipedia.org This reaction is catalyzed by metal alkylidene complexes, such as those based on ruthenium or molybdenum. medwinpublishers.com The generally accepted mechanism, first proposed by Chauvin, involves the [2+2] cycloaddition of an alkene to the metal alkylidene, forming a metallacyclobutane intermediate. wikipedia.orgmedwinpublishers.com This intermediate then undergoes a cycloreversion to yield a new alkene and a new metal alkylidene. For a diene substrate, an intramolecular reaction leads to a cyclic alkene and a volatile byproduct like ethylene, which drives the reaction to completion. organic-chemistry.org While RCM is a powerful tool for forming 5- to 30-membered rings, its application to Cyclohexanone, 2-acetyl-2-(2-propenyl)- would result in highly strained bridged ring systems, presenting a significant synthetic challenge. youtube.com

Table 1: Overview of Potential Catalysts for Ring-Closing Metathesis

Catalyst Type Common Examples Key Features
Ruthenium-based Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs' Catalysts High functional group tolerance, stable to air and moisture. medwinpublishers.com

Hydrofunctionalization Reactions (e.g., Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-X molecule across a carbon-carbon multiple bond. Hydroamination, the addition of an N-H bond, is a particularly atom-economical method for synthesizing nitrogen-containing compounds. While literature detailing the specific hydroamination of Cyclohexanone, 2-acetyl-2-(2-propenyl)- is not prevalent, the general reaction can be catalyzed by early and late transition metals as well as lanthanides. The reaction can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

The propenyl group in Cyclohexanone, 2-acetyl-2-(2-propenyl)- can participate in cycloaddition reactions. [2+2] cycloadditions, in particular, are fundamental for the synthesis of four-membered cyclobutane (B1203170) rings. nih.gov These reactions can be initiated photochemically or through the use of specific catalysts. libretexts.org Photochemical [2+2] cycloadditions involve the excitation of one of the alkene partners, leading to the formation of a strained four-membered ring. libretexts.org Transition metal-catalyzed [2+2] cycloadditions have also been developed, expanding the scope and efficiency of this transformation. nih.gov

Mechanistic Studies of Key Transformations

Understanding the underlying mechanisms of these reactions is crucial for controlling selectivity and improving reaction efficiency.

Elucidation of Reaction Pathways

The pathways of the aforementioned reactions are often complex and have been the subject of extensive study.

Carbonyl-Olefin Metathesis : Mechanistic studies, including computational analysis, support a pathway involving a Lewis acid-promoted intramolecular [2+2] cycloaddition to form an oxetane, followed by a retro-[2+2] cycloreversion. mdpi.comnih.gov Alternative pathways involving carbocation intermediates have also been considered but are often ruled out by experimental evidence. mdpi.com

Ring-Closing Metathesis : The Chauvin mechanism is the widely accepted model. wikipedia.orgmedwinpublishers.com It involves a catalytic cycle proceeding through a metallacyclobutane intermediate formed from the reaction of the metal carbene with the terminal alkene. wikipedia.org The intramolecular nature of RCM is favored under high dilution conditions to suppress competing intermolecular polymerization.

[2+2] Cycloadditions : The mechanism of [2+2] cycloadditions is highly dependent on the reaction conditions. Photochemical cycloadditions can proceed through excited triplet states in a stepwise radical mechanism or through a concerted pathway from an excited singlet state. Thermal [2+2] cycloadditions are often symmetry-forbidden by the Woodward-Hoffmann rules but can occur in a stepwise manner or with specific substrates like ketenes. libretexts.org Computational studies on related systems, such as the [2+2] cycloaddition of cyclohexenone with vinyl acetate, show a stepwise mechanism involving two transition states. researchgate.net

Table 2: Compound Names

Compound Name Synonym(s)
Cyclohexanone, 2-acetyl-2-(2-propenyl)- 2-acetyl-2-allylcyclohexanone
Ethylene Ethene
Oxetane 1,3-epoxypropane
Cyclobutane
Vinyl acetate

Role of Catalysts and Reagents in Reaction Mechanism

The formation of Cyclohexanone, 2-acetyl-2-(2-propenyl)- is achieved through the allylic alkylation of 2-acetylcyclohexanone. This transformation is not spontaneous and requires specific catalysts and reagents to proceed efficiently and selectively. The mechanism of this carbon-carbon bond formation is highly dependent on the chosen catalytic system, which dictates the nature of the reactive intermediates. The primary reagents involved are the 2-acetylcyclohexanone substrate and an allylating agent, such as an allyl halide, allylsilane, or allylstannane.

Lewis Acid Catalysis:

Base-Catalyzed/Mediated Alkylation:

Alternatively, the reaction can be performed under basic conditions. In this approach, a base is used to deprotonate the 2-acetylcyclohexanone at the alpha-carbon situated between the two carbonyl groups. This deprotonation generates a highly nucleophilic enolate ion. nih.gov This enolate then reacts with an electrophilic allyl source, such as allyl bromide, in a classic SN2-type alkylation. researchgate.net Transition metals, particularly palladium, are often employed to catalyze the allylic alkylation of ketone enolates, expanding the scope and efficiency of the reaction. nih.govnih.gov The choice of base and reaction conditions can influence which enolate is formed (kinetic vs. thermodynamic), thereby affecting the regioselectivity of the reaction. nih.gov

Organocatalysis:

Modern synthetic approaches also utilize organocatalysis for the direct α-allylation of ketones. One such method involves the formation of an enamine intermediate by reacting the ketone with a chiral secondary amine catalyst. nih.gov This enamine can then be activated via Single Occupied Molecular Orbital (SOMO) catalysis, which involves a one-electron oxidation to form a radical cation. This reactive intermediate readily undergoes alkylation with allyl silanes. nih.gov

The table below summarizes the key components and their functions in the allylation of 2-acetylcyclohexanone.

ComponentClassSpecific Example(s)Role in Reaction Mechanism
Substrateβ-Diketone2-AcetylcyclohexanoneProvides the carbon framework to be alkylated.
Allylating AgentNucleophile / PrecursorAllyltrimethylsilane, TetraallylstannaneDelivers the allyl group to the substrate. nih.gov
Allylating AgentElectrophileAllyl BromideDelivers the allyl group to the nucleophilic enolate.
CatalystLewis AcidTitanium tetrachloride (TiCl₄), Tin(IV) chloride (SnCl₄)Activates the carbonyl group, increasing its electrophilicity. nrochemistry.com
CatalystTransition MetalPalladium (Pd) ComplexesCatalyzes the alkylation of the enolate intermediate. nih.gov
CatalystOrganocatalystChiral ImidazolidinoneForms a reactive enamine intermediate with the ketone. nih.gov
ReagentBasePotassium Hydride (KH), KHMDS, NaHMDSDeprotonates the β-diketone to form a nucleophilic enolate. nih.gov

Kinetic and Thermodynamic Considerations

When a chemical reaction can yield two or more different products, the composition of the final product mixture can be governed by either kinetic or thermodynamic control. wikipedia.org This principle is particularly relevant in the allylation of 2-acetylcyclohexanone, as the reaction involves an enolate intermediate that can exist in different forms, potentially leading to different products under varying conditions.

Kinetic vs. Thermodynamic Control:

Kinetic Control: Under conditions of kinetic control (typically lower temperatures, shorter reaction times, and sterically hindered, non-equilibrating bases), the major product is the one that is formed the fastest. wikipedia.orglibretexts.org This product, known as the kinetic product, results from the reaction pathway with the lowest activation energy (Ea). jackwestin.com In the deprotonation of an unsymmetrical ketone, the kinetic enolate is generally the one formed by removing the most sterically accessible α-hydrogen. wikipedia.org

In the context of the allylation of 2-acetylcyclohexanone, the reaction proceeds via an enolate. The regioselectivity of the allylation—that is, which alpha-carbon is alkylated if the diketone were unsymmetrical in a different way—can be dictated by whether the kinetic or thermodynamic enolate is preferentially formed and trapped by the allylating agent.

For certain catalytic reactions involving unsymmetrical β-diketones, the product ratio is not determined by the equilibrium ratio of the starting enol tautomers but by the relative energy barriers of the subsequent C-C bond-forming transition states. This scenario is described by the Curtin-Hammett principle. nih.gov In such cases, even if one enol tautomer is less stable and exists in a lower concentration, it may lead to the major product if its reaction pathway has a significantly lower activation energy. nih.gov

The following table outlines the general conditions that favor either kinetic or thermodynamic control in allylation reactions.

ParameterKinetic ControlThermodynamic Control
Temperature Low (e.g., -78 °C, 0 °C) wikipedia.orglibretexts.orgHigh (e.g., Room Temp, 81 °C) wikipedia.orgquimicaorganica.org
Reaction Time Short wikipedia.orgquimicaorganica.orgLong wikipedia.orgquimicaorganica.org
Reaction Nature Irreversible or pseudo-irreversible libretexts.orgReversible (allows for equilibration) libretexts.org
Product Formed The product that forms fastest (lowest Eₐ) jackwestin.comThe most stable product (lowest ΔG) jackwestin.com
Typical Outcome Formation of the less substituted or sterically favored product. wikipedia.orgFormation of the more substituted or thermodynamically stable product. wikipedia.org

In asymmetric synthesis, where the goal is to produce one enantiomer over the other, reactions are necessarily under some degree of kinetic control. Since enantiomers have identical Gibbs free energy, thermodynamic control would inevitably lead to a racemic (1:1) mixture. wikipedia.org Therefore, any catalytic asymmetric allylation that produces an enantiomeric excess is operating under kinetic resolution, where the transition states leading to the two enantiomers have different energies. nih.gov

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the connectivity of atoms and confirm the constitution of Cyclohexanone (B45756), 2-acetyl-2-(2-propenyl)-.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For Cyclohexanone, 2-acetyl-2-(2-propenyl)-, distinct signals are predicted for the protons of the cyclohexanone ring, the acetyl group, and the propenyl (allyl) group. The acetyl group protons are expected to appear as a sharp singlet, while the allyl group and cyclohexanone ring protons would present as more complex multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for Cyclohexanone, 2-acetyl-2-(2-propenyl)-

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-C(O)CH₃~2.15Singlet (s)Represents the three equivalent protons of the acetyl group.
Ring CH₂ (positions 3, 4, 5)~1.70 - 2.10Multiplet (m)Overlapping signals from the six protons on the cyclohexanone ring.
Ring CH₂ (position 6, α to C=O)~2.30 - 2.50Multiplet (m)Deshielded due to proximity to the ring carbonyl group.
-CH₂-CH=CH₂ (Allyl methylene)~2.65Doublet (d)Protons on the carbon attached to the quaternary center (C2).
-CH=CH₂ (Terminal vinyl)~5.05 - 5.15Multiplet (m)Two non-equivalent terminal alkene protons.
-CH=CH₂ (Internal vinyl)~5.70 - 5.85Multiplet (m)The internal alkene proton, coupled to three other protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound is expected to show 11 distinct signals, corresponding to each carbon atom in the structure. The two carbonyl carbons are predicted to appear at the most downfield shifts.

Table 2: Predicted ¹³C NMR Data for Cyclohexanone, 2-acetyl-2-(2-propenyl)-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Ring C=O (C1)~211.0Ketone carbonyl of the cyclohexanone ring.
Acetyl C=O~204.0Ketone carbonyl of the acetyl group.
-CH=CH₂ (Internal vinyl)~133.5Alkene carbon.
-CH=CH₂ (Terminal vinyl)~118.0Alkene carbon.
Quaternary Carbon (C2)~65.0The carbon atom bonded to both the acetyl and propenyl groups.
-CH₂-CH=CH₂ (Allyl methylene)~40.0Aliphatic carbon of the propenyl group.
Ring CH₂ (C6)~38.5Aliphatic carbon alpha to the ring carbonyl.
-C(O)CH₃~28.0Methyl carbon of the acetyl group.
Ring CH₂ (C3, C4, C5)~22.0 - 27.0Multiple overlapping signals for the remaining ring carbons.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Cyclohexanone, 2-acetyl-2-(2-propenyl)-, COSY would show correlations between adjacent protons in the cyclohexanone ring and, crucially, within the allyl group's spin system (-CH₂-CH=CH₂). sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edu It would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For example, the singlet at ~2.15 ppm would show a cross-peak to the carbon signal at ~28.0 ppm, confirming the acetyl group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical as it reveals correlations between protons and carbons over two to three bonds. youtube.com This technique provides the key to confirming the connectivity around the non-protonated quaternary carbon (C2). columbia.eduyoutube.com Expected key correlations would include:

A cross-peak between the acetyl methyl protons (~2.15 ppm) and the quaternary carbon C2 (~65.0 ppm).

A cross-peak between the acetyl methyl protons and the acetyl carbonyl carbon (~204.0 ppm).

A cross-peak between the allyl methylene (B1212753) protons (~2.65 ppm) and the quaternary carbon C2. These correlations would provide unequivocal evidence that both the acetyl and the propenyl groups are attached to the C2 position of the cyclohexanone ring.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mssm.edu The GC component separates the target compound from any impurities or side products, with the compound exhibiting a characteristic retention time. The MS component then provides a mass spectrum for the eluted compound. Under electron ionization (EI), the molecule fragments in a reproducible manner. The predicted molecular ion peak for C₁₁H₁₆O₂ would be at m/z = 180.

Table 3: Predicted Key Mass Fragments from GC-MS (EI) Analysis

Predicted m/zProposed Fragment IonNotes
180[C₁₁H₁₆O₂]⁺•Molecular Ion (M⁺•)
139[M - C₃H₅]⁺Loss of the propenyl (allyl) radical.
137[M - CH₃CO]⁺Loss of the acetyl radical, often a prominent peak for acetylated compounds.
97[C₆H₉O]⁺Resulting from cleavage of both side chains from the ring.
43[CH₃CO]⁺Acetyl cation, a very common and often base peak for acetyl-containing molecules.
41[C₃H₅]⁺Allyl cation, characteristic of the propenyl group.

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the determination of a compound's elemental composition, as the exact mass is unique to a specific molecular formula. researchgate.net This technique is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Table 4: Exact Mass Determination by HRMS

ParameterValue
Molecular FormulaC₁₁H₁₆O₂
Nominal Mass180 amu
Calculated Monoisotopic Mass180.11503 Da
Expected HRMS Result (e.g., [M+H]⁺)181.12231 Da

Calculated using atomic masses: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecular bonds, which are unique to the compound's structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a distinct spectrum that acts as a molecular "fingerprint." For Cyclohexanone, 2-acetyl-2-(2-propenyl)-, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Expected Characteristic FTIR Peaks for Cyclohexanone, 2-acetyl-2-(2-propenyl)-

Functional Group Expected Wavenumber (cm⁻¹) Description
C=O (Ketone, Ring) ~1715 cm⁻¹ Stretching vibration of the cyclohexanone carbonyl.
C=O (Ketone, Acetyl) ~1705 cm⁻¹ Stretching vibration of the acetyl carbonyl.
C=C (Allyl) ~1640 cm⁻¹ Stretching vibration of the alkene double bond.
=C-H (Allyl) ~3080 cm⁻¹ Stretching vibration of the sp² C-H bond.

Despite these theoretical expectations, specific, experimentally-derived FTIR spectra for Cyclohexanone, 2-acetyl-2-(2-propenyl)- are not available in the reviewed scientific literature. Publicly accessible databases contain spectra for precursors like 2-acetylcyclohexanone (B32800), but not for the final allylated product.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique can unambiguously establish the compound's connectivity, conformational details, and, for chiral molecules, its absolute stereochemistry. nih.gov

The process requires the successful growth of a single, high-quality crystal, which can be a significant experimental hurdle. nih.gov Once a suitable crystal is obtained and analyzed, the resulting electron density map provides a precise model of the molecule's solid-state structure. For Cyclohexanone, 2-acetyl-2-(2-propenyl)-, which is chiral at the C2 position, X-ray crystallography would be the ideal method to determine its absolute configuration (R or S).

A search of crystallographic databases reveals no published crystal structures for Cyclohexanone, 2-acetyl-2-(2-propenyl)-. Therefore, no experimental data on its solid-state conformation or absolute stereochemistry is currently available.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of compounds from reaction mixtures and for the assessment of sample purity. The choice of technique depends on the compound's volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. A typical HPLC method for a moderately polar compound like Cyclohexanone, 2-acetyl-2-(2-propenyl)- would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

There are no specific, validated HPLC methods published for the analysis of Cyclohexanone, 2-acetyl-2-(2-propenyl)-. Method development would be required to establish optimal conditions for its separation and purity determination.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The sample is vaporized and transported through a column by a carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Given its molecular weight, Cyclohexanone, 2-acetyl-2-(2-propenyl)- is expected to be sufficiently volatile for GC analysis. However, a review of existing literature and databases shows no specific GC methods or retention data for this compound. While GC data is available for related compounds like 2-acetylcyclohexanone, this information cannot be directly applied to predict the behavior of the target molecule. nist.govnist.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used primarily for determining the molecular weight distribution of polymers. It separates molecules based on their size in solution. GPC is not a standard technique for the characterization of small, well-defined molecules like Cyclohexanone, 2-acetyl-2-(2-propenyl)-. Its application would be inappropriate for purity assessment or structural analysis of this compound, as its utility lies in analyzing large, polydisperse macromolecules. Consequently, no GPC research findings related to this molecule are available.

Computational and Theoretical Insights into Cyclohexanone, 2-acetyl-2-(2-propenyl)-

A Theoretical Examination of a Substituted Cyclohexanone Derivative

Applications in Complex Molecule and Fine Chemical Synthesis

Building Block for Natural Product Total Synthesis

The substituted cyclohexanone (B45756) framework is a recurring motif in numerous natural products. Asymmetric variants of this building block are particularly crucial in enantioselective total synthesis. For instance, the closely related compound (S)-2-allyl-2-methylcyclohexanone, generated through enantioselective decarboxylative allylation, serves as a key intermediate in the synthesis of several complex natural products. nih.gov This strategic use of a chiral cyclohexanone derivative highlights its importance in establishing stereocenters early in a synthetic route.

The application of this scaffold has been pivotal in the successful total synthesis of various natural products, demonstrating its role in constructing core cyclic structures.

Table 1: Examples of Natural Products Synthesized Using Substituted Cyclohexanone Building Blocks

Natural Product Classification Key Synthetic Strategy
(+)-Dichroanone Meroterpenoid Enantioselective Decarboxylative Allylation
(+)-Elatol Halogenated Sesquiterpene Enantioselective Decarboxylative Allylation

Precursor to Biologically Active Molecules

The inherent reactivity of the 2-acetyl-2-allylcyclohexanone structure allows for its elaboration into a wide range of molecules with significant biological and physiological activities. researchgate.net Its derivatives are foundational to the development of pharmaceuticals, agrochemicals, and other specialized fine chemicals. researchgate.netgoogle.com

Cyclohexanone derivatives are recognized as important multipurpose compounds in the synthesis of crucial chemical products, including steroids and antibiotics. researchgate.net The functional groups within these molecules provide handles for further chemical transformations, leading to the development of novel therapeutic agents. Research has shown that specific derivatives of 2-acetylcyclohexanone (B32800) possess potent biological activity. For example, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone has been identified as a novel inhibitor of the FtsZ protein, a key target in bacterial cell division, indicating its potential as a starting point for new antibacterial agents. mdpi.com

The utility of cyclohexanone derivatives extends into the agricultural sector. researchgate.net The core structure can be modified to produce compounds with herbicidal and other agrochemical properties. A notable application involves using the bicyclo[2.2.2]octenone framework, which can be synthesized from cyclohexanone precursors, to create libraries of diverse compounds for agrochemical screening. nih.gov This approach has led to the discovery of novel series of herbicidally active compounds, demonstrating the value of this chemical scaffold in developing new crop protection solutions. nih.gov Specifically, 2-acyl-cyclohexane-1,3-dione congeners have been synthesized and tested, with some showing potent inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated herbicidal target. nih.gov

2-Acetylcyclohexanone is considered an important intermediate in the synthesis of endothelin-converting enzyme (ECE) inhibitors. google.com ECE is a metalloprotease that plays a critical role in the biosynthesis of endothelin-1, a potent vasoconstrictor implicated in cardiovascular diseases. nih.govnih.gov The development of selective ECE inhibitors is a key therapeutic strategy, and the cyclohexanone scaffold provides a structural basis for designing such molecules. google.com

The synthesis of insect-related compounds, including hormones and defensive agents, represents another significant application of this chemical intermediate. google.com The related compound 2-allylcyclohexanone (B1266257) is a known precursor for the synthesis of R-(-)-epilachnene, which is an antipode of a defensive compound isolated from the Mexican bean beetle (Epilachna varivestis). This highlights the utility of the 2-allylcyclohexanone structure in accessing stereochemically complex molecules found in insects.

Construction of Fused and Bridged Polycyclic Systems

The structural features of Cyclohexanone, 2-acetyl-2-(2-propenyl)- make it an excellent substrate for annulation reactions, which are processes that form a new ring onto an existing one. This capability is fundamental to constructing complex fused and bridged polycyclic systems.

One of the most powerful applications is in the Robinson annulation, a reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. This transforms a simple cyclohexanone into a more complex decalin (bicyclo[4.4.0]decane) ring system.

Furthermore, derivatives like 2-allylcyclohexanone are used to synthesize specific bridged systems. For example, it can be converted into bicyclo[3.3.1]non-2-en-9-one. nih.gov The strategic elaboration of these substituted cyclohexanones allows for the creation of various [6.5]- and [6.6]-fused bicyclic structures, which are core components of many complex natural products. nih.gov

Table 2: Examples of Polycyclic Systems Derived from Substituted Cyclohexanones

Polycyclic System Type Synthetic Method Precursor
Fused Bicyclic [6.6] Robinson Annulation Cyclohexanone derivative
Bridged Bicyclic Intramolecular Cyclization 2-Allylcyclohexanone

Synthesis of Bicyclo[3.3.1]non-2-en-9-one

The bicyclo[3.3.1]nonane framework is a core structural motif in a number of biologically active natural products. The synthesis of derivatives of this bicyclic system can be approached through intramolecular cyclization strategies. While a direct documented synthesis of Bicyclo[3.3.1]non-2-en-9-one from Cyclohexanone, 2-acetyl-2-(2-propenyl)- is not extensively reported, a plausible synthetic pathway can be postulated based on well-established tandem reaction mechanisms involving 1,3-dicarbonyl compounds. researchgate.netresearchgate.net

A hypothetical route could involve an intramolecular tandem Michael-Aldol reaction, a sequence often utilized in the formation of bicyclic systems. researchgate.netresearchgate.net This process would begin with the base-catalyzed intramolecular Michael addition of the enolate, generated from one of the carbonyl groups, onto the double bond of the allyl group. This would form a transient eight-membered ring intermediate. Subsequent intramolecular aldol condensation between the two carbonyl groups would then lead to the formation of the more thermodynamically stable bicyclo[3.3.1]nonane skeleton. Dehydration of the resulting aldol adduct would yield the target enone, Bicyclo[3.3.1]non-2-en-9-one.

Table 1: Proposed Reaction Sequence for Bicyclo[3.3.1]non-2-en-9-one Synthesis

StepReaction TypeReactantReagentsIntermediate/Product
1Enolate FormationCyclohexanone, 2-acetyl-2-(2-propenyl)-Base (e.g., NaH)Enolate of the starting material
2Intramolecular Michael AdditionEnolate-Eight-membered ring intermediate
3Intramolecular Aldol CondensationEight-membered ring intermediateAcid or Base catalystBicyclic aldol adduct
4DehydrationBicyclic aldol adductAcid or Base catalyst, HeatBicyclo[3.3.1]non-2-en-9-one

Formation of Tetrahydrobenzofurans and Tetrahydroindoles

The synthesis of tetrahydrobenzofuran and tetrahydroindole scaffolds from Cyclohexanone, 2-acetyl-2-(2-propenyl)- is not a direct or commonly documented transformation. However, the inherent reactivity of the 1,3-dicarbonyl and allyl functionalities suggests potential multi-step synthetic strategies to access these heterocyclic systems.

Tetrahydrobenzofurans: A plausible, albeit indirect, route to a tetrahydrobenzofuran derivative could involve an initial oxidative cyclization. Palladium-catalyzed oxidative cyclization is a known method for the formation of benzofuran-fused systems from related precursors. nih.gov Such a strategy applied to Cyclohexanone, 2-acetyl-2-(2-propenyl)- might involve the formation of a furan (B31954) ring through an intramolecular reaction involving the enol form of the dicarbonyl system and the allyl group, potentially mediated by a palladium catalyst. Subsequent reduction of the cyclohexanone ring and the newly formed furan ring would be necessary to yield a tetrahydrobenzofuran derivative.

Tetrahydroindoles: The synthesis of tetrahydroindoles could potentially be achieved through a modification of the Paal-Knorr pyrrole (B145914) synthesis. nih.gov This would first require the transformation of the 1,3-dicarbonyl moiety of Cyclohexanone, 2-acetyl-2-(2-propenyl)- into a 1,4-dicarbonyl system. This could hypothetically be achieved through a series of steps involving, for example, ozonolysis of the allyl group to form an aldehyde, followed by further functional group manipulations. The resulting 1,4-dicarbonyl compound could then be subjected to a Paal-Knorr reaction with a primary amine or ammonia (B1221849) to construct the pyrrole ring, which upon subsequent reduction would yield a tetrahydroindole derivative. researchgate.netberkeley.edu

It is important to note that these are hypothetical pathways and would require significant experimental validation and optimization.

Development of Novel Heterocyclic Scaffolds

The 1,3-dicarbonyl motif within Cyclohexanone, 2-acetyl-2-(2-propenyl)- makes it a valuable precursor for the synthesis of a wide variety of heterocyclic scaffolds through well-established condensation reactions. These reactions offer a modular approach to generating molecular diversity.

One prominent example is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that typically involves an aldehyde, ammonia, and two equivalents of a β-ketoester. acs.orggoogle.comorganicreactions.org In a modified approach, Cyclohexanone, 2-acetyl-2-(2-propenyl)- could serve as the 1,3-dicarbonyl component, reacting with an enamine and an α,β-unsaturated carbonyl compound to generate a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Another important application is the Biginelli reaction , a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.gov The use of Cyclohexanone, 2-acetyl-2-(2-propenyl)- in this reaction would lead to the formation of dihydropyrimidinones bearing a cyclohexyl and an allyl substituent, offering opportunities for further diversification.

Furthermore, the reaction of 1,3-dicarbonyl compounds with hydrazines and hydroxylamine (B1172632) provides a straightforward route to five-membered aromatic heterocycles.

Pyrazoles: Condensation of Cyclohexanone, 2-acetyl-2-(2-propenyl)- with hydrazine (B178648) or its derivatives would yield pyrazoles. nih.govprepchem.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. rsc.org

Isoxazoles: Similarly, reaction with hydroxylamine would lead to the formation of isoxazoles. rsc.org

The utility of Cyclohexanone, 2-acetyl-2-(2-propenyl)- in these classical heterocyclic syntheses is summarized in the table below.

Table 2: Potential Heterocyclic Scaffolds from Cyclohexanone, 2-acetyl-2-(2-propenyl)-

Heterocyclic ScaffoldSynthetic MethodCo-reactants
PyridineHantzsch SynthesisEnamine, α,β-Unsaturated carbonyl
DihydropyrimidinoneBiginelli ReactionAldehyde, Urea/Thiourea
PyrazoleKnorr Pyrazole SynthesisHydrazine/Substituted Hydrazine
IsoxazoleIsoxazole SynthesisHydroxylamine

Green Chemistry Principles and Sustainable Synthesis

Solvent-Free and Reduced Solvent Reaction Methodologies

Traditional methods for the acylation and allylation of ketones often rely on volatile and hazardous organic solvents such as toluene (B28343), chloroform, or tetrahydrofuran (B95107). google.com These solvents contribute significantly to the process mass intensity (PMI) and pose environmental and safety risks. Green chemistry seeks to replace or reduce the use of such solvents.

Solvent-free reaction conditions represent an ideal green alternative. Techniques such as grinding solid reactants together, sometimes with a catalytic amount of acid, can facilitate reactions without any solvent medium. rsc.org For instance, the condensation of aldehydes and ketones to form chalcones has been successfully performed by grinding the reactants with solid sodium hydroxide, achieving high yields and purity. researchgate.net This approach could potentially be adapted for the base-catalyzed acylation of cyclohexanone (B45756).

Another promising methodology is the use of microwave irradiation in solvent-free conditions, which can accelerate reaction rates and improve yields. researchgate.net Furthermore, protocols for the direct alkylation of 1,3-dicarbonyl compounds with various alcohols have been developed under solvent-free conditions using mild and inexpensive catalysts like lanthanum(III) nitrate (B79036) hexahydrate, which is also water-tolerant. researchgate.net Such a method avoids the use of volatile organic solvents and offers a cleaner, more efficient pathway to allylated products. researchgate.net

Where solvents are necessary, the focus shifts to greener alternatives like water or recyclable ionic liquids. Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase), thereby reducing the need for large quantities of organic solvents. crdeepjournal.orgnih.gov

Catalysis in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions and with higher selectivity.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This approach avoids the use of often toxic and expensive heavy metals. Proline and its derivatives, for example, are well-known organocatalysts for asymmetric aldol (B89426) and Michael reactions, operating under mild conditions. nih.gov The enantioselective α-allylation of ketones has been achieved using imidazolidinone-based organocatalysts. nih.gov This type of catalysis, proceeding through singly occupied molecular orbital (SOMO) activation, allows for direct C-C bond formation with high levels of enantiocontrol, representing a significant advance over traditional enolate chemistry. nih.gov Applying such a catalyst to the allylation of 2-acetylcyclohexanone (B32800) could provide a direct, stereocontrolled route to chiral derivatives under benign conditions.

While organocatalysis is preferred, metal catalysis remains indispensable. The focus in green metal catalysis is on using non-toxic, earth-abundant metals or designing systems where precious metal catalysts can be efficiently recycled.

For the allylation of 1,3-dicarbonyl compounds, metal triflates, particularly those of hafnium and rare-earth metals, have proven to be effective and reusable catalysts. organic-chemistry.org These catalysts are water-tolerant and can be recovered from the reaction mixture through simple water extraction and reused multiple times without a significant drop in activity. organic-chemistry.org This contrasts sharply with methods that use stoichiometric amounts of strong acids or bases.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of separation and recycling. psu.edu Bismuth subnitrate, for example, has been used as a recyclable, heterogeneous catalyst for the ketalization of cyclohexanone. researchgate.net For the acylation step, solid acid catalysts like zeolites or supported heteropolyacids could replace corrosive mineral acids. researchgate.net Similarly, palladium-on-zirconia (Pd/ZrO2) has been developed as a bifunctional catalyst for the one-pot synthesis of 2-alkyl cycloketones, demonstrating high yields and excellent recyclability. rug.nl

Phase-transfer catalysis (PTC) also offers a green approach for alkylations. Using a catalytic amount of a phase-transfer agent, such as tetrabutylammonium (B224687) bromide (TBAB), allows for the reaction between an aqueous inorganic base and an organic-soluble substrate, minimizing solvent use and enabling milder reaction conditions. nih.govrsc.org

Atom Economy and Step Efficiency in Reaction Design

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwordpress.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful.

The synthesis of Cyclohexanone, 2-acetyl-2-(2-propenyl)- can be analyzed for its atom economy.

Acylation Step: The acylation of cyclohexanone can be achieved with different reagents. Using acetyl chloride results in the formation of HCl as a byproduct, leading to lower atom economy. In contrast, using acetic anhydride (B1165640) produces acetic acid as a byproduct. While still a byproduct, it is less hazardous and potentially reusable, and this route offers a higher atom economy.

Allylation Step: The allylation of 2-acetylcyclohexanone with an allyl halide (e.g., allyl bromide) in the presence of a base generates a salt byproduct. A more atom-economical approach would be a direct addition reaction. Palladium-catalyzed allylation using allyl alcohol, for instance, could theoretically generate only water as a byproduct, significantly improving the atom economy.

Table 1: Comparison of Atom Economy for Different Acylation Routes

Acylating AgentReactionByproductTheoretical Atom Economy (%)
Acetyl ChlorideC6H10O + CH3COCl → C8H12O2 + HClHCl79.3%
Acetic AnhydrideC6H10O + (CH3CO)2O → C8H12O2 + CH3COOHCH3COOH70.0%

Note: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.

Step efficiency relates to minimizing the number of synthetic steps, which reduces resource consumption and waste generation from intermediate purifications. rug.nl A one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is an excellent strategy for improving step efficiency. A patent describes a one-pot method for preparing 2-acetylcyclohexanone with high yield, short reaction time, and low energy consumption, which aligns well with the principles of green chemistry. google.com Developing a tandem acylation-allylation one-pot procedure would be a significant step towards a more sustainable synthesis.

Waste Minimization Strategies

Waste minimization is the overarching goal that integrates the principles discussed above. researchgate.net Key strategies applicable to the synthesis of Cyclohexanone, 2-acetyl-2-(2-propenyl)- include:

Catalyst Selection and Recycling: Shifting from stoichiometric reagents (e.g., strong bases like lithium diisopropylamide) to catalytic alternatives is crucial. google.com The use of heterogeneous or recoverable homogeneous catalysts, such as recyclable metal triflates or solid-supported catalysts, directly reduces waste by allowing the catalyst to be reused for multiple cycles. organic-chemistry.orgresearchgate.net

Solvent Management: The ideal approach is to eliminate solvents entirely. rsc.orgresearchgate.net When not feasible, replacing hazardous solvents with water or other benign alternatives, coupled with techniques like phase-transfer catalysis to improve efficiency, can drastically reduce the environmental footprint.

Reaction Design for High Atom Economy: Choosing reaction pathways that maximize the incorporation of starting materials into the product is fundamental. Addition reactions should be favored over substitutions or eliminations, which inherently generate byproducts. buecher.de

By systematically applying these green chemistry principles, the synthesis of Cyclohexanone, 2-acetyl-2-(2-propenyl)- can be transformed from a conventional multi-step process into a more sustainable, efficient, and environmentally responsible operation.

Future Research Directions and Emerging Opportunities

Development of Highly Enantioselective and Diastereoselective Syntheses

The creation of specific stereoisomers is crucial in synthetic organic chemistry, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities. uwindsor.ca For Cyclohexanone (B45756), 2-acetyl-2-(2-propenyl)-, which contains a chiral quaternary carbon, the development of synthetic routes that provide precise control over its three-dimensional structure is a primary objective.

Future research will likely focus on asymmetric synthesis, a field dedicated to the preferential synthesis of one stereoisomer. uwindsor.ca Key strategies are expected to include:

Chiral Auxiliaries: This method involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

Chiral Reagents: These are enantiomerically pure reagents that are used in stoichiometric amounts to induce chirality in the product. york.ac.uk

Chiral Catalysts: This is often the most efficient approach, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. uwindsor.cayork.ac.uk

The efficiency of these reactions is measured by enantiomeric excess (e.e.) or diastereomeric excess (d.e.), which quantify the predominance of one stereoisomer over the others. york.ac.uk Research efforts will aim to achieve high yields and excellent stereoselectivities (ideally >99% e.e. or d.e.) for the synthesis of Cyclohexanone, 2-acetyl-2-(2-propenyl)-.

Table 1: Comparison of Asymmetric Synthesis Strategies

Strategy Description Stoichiometry Key Advantage
Chiral Auxiliary A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. Stoichiometric Often reliable and predictable.
Chiral Reagent An enantiomerically pure reagent transfers chirality to the substrate. Stoichiometric Can be highly effective for specific transformations.

Exploration of Novel Catalytic Systems

The discovery and development of new catalysts are central to advancing synthetic chemistry. For the synthesis of Cyclohexanone, 2-acetyl-2-(2-propenyl)-, novel catalytic systems are being explored to improve efficiency, selectivity, and sustainability.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and is considered a third pillar of catalysis alongside metal and enzyme catalysis. scienceopen.comuniroma1.it Organocatalysts offer several advantages, including stability in the presence of air and moisture, lower toxicity, and ready availability. uniroma1.it For the target compound, chiral amines, such as derivatives of proline and cinchona alkaloids, could be employed to facilitate enantioselective alkylation or acylation reactions. nih.govmdpi.com These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. nih.gov

Metal-based catalysis continues to be a dominant area of research. Transition metal complexes, particularly those of palladium, rhodium, and copper, are highly effective for a wide range of transformations. researchgate.netnih.gov Future work will likely involve designing new chiral ligands for these metals to enhance the stereoselectivity of allylic alkylation reactions, a key step in forming the quaternary center of Cyclohexanone, 2-acetyl-2-(2-propenyl)-. Bifunctional catalysts, which combine a metal center with an organocatalytic moiety, are also a promising avenue for synergistic activation. mdpi.com

Table 2: Emerging Catalytic Systems

Catalyst Type Example Potential Application in Synthesis
Organocatalysts Chiral Proline Derivatives, Cinchona Alkaloids Asymmetric Michael additions, Aldol (B89426) reactions, Alkylations.
Chiral Metal Complexes Palladium-PHOX, Rhodium-BINAP Enantioselective allylic alkylation.

Application in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without the isolation of intermediates. 20.210.105ub.edu These processes are highly efficient in terms of atom economy, time, and resource management, aligning with the principles of green chemistry. 20.210.105

For the synthesis of Cyclohexanone, 2-acetyl-2-(2-propenyl)-, a potential cascade reaction could involve an initial Michael addition to a cyclohexenone derivative, followed by an intramolecular aldol condensation and subsequent allylation. Designing such a sequence poses a significant intellectual challenge but offers immense rewards in synthetic efficiency. 20.210.105

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govresearchgate.net MCRs are powerful tools for rapidly building molecular complexity. researchgate.net A future direction could be the development of an MCR that assembles the cyclohexanone ring and introduces the acetyl and propenyl groups in a single, highly convergent step.

Bio-Inspired Synthetic Approaches

Nature provides a rich source of inspiration for the development of new synthetic methods. Bio-inspired or biomimetic synthesis seeks to emulate the strategies that enzymes use to construct complex molecules with remarkable efficiency and selectivity. nih.gov

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (pH and temperature) and in aqueous environments, reducing the need for harsh reagents and organic solvents. researchgate.net For the synthesis of chiral ketones, enzymes such as lipases or esterases could be used for the kinetic resolution of a racemic intermediate. Alternatively, engineered enzymes could potentially catalyze the direct asymmetric synthesis of the target molecule.

Another bio-inspired approach involves mimicking the cascade reactions found in biosynthetic pathways. For instance, the polycyclization reactions that form steroids and terpenes are elegant examples of nature's efficiency. nih.gov Designing a synthetic strategy for Cyclohexanone, 2-acetyl-2-(2-propenyl)- that mimics a natural biosynthetic pathway could lead to a more concise and elegant synthesis.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern organic synthesis. Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new catalysts.

In the context of synthesizing Cyclohexanone, 2-acetyl-2-(2-propenyl)-, computational modeling can be used to:

Predict Stereoselectivity: By modeling the transition states of a reaction with a chiral catalyst, researchers can predict which stereoisomer will be formed preferentially. This allows for the rational design of catalysts rather than relying solely on trial-and-error screening.

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction is crucial for optimizing reaction conditions and improving yields and selectivity. Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. organic-chemistry.org

Design Novel Catalysts: Computational methods can be used to design new catalysts with enhanced activity and selectivity. By understanding the catalyst-substrate interactions at a molecular level, researchers can make targeted modifications to the catalyst structure to improve its performance.

The integration of computational modeling with experimental work is expected to accelerate the discovery of new and improved synthetic routes to complex molecules like Cyclohexanone, 2-acetyl-2-(2-propenyl)-.

Q & A

Q. What is the molecular structure and key functional groups of 2-acetyl-2-(2-propenyl)cyclohexanone?

The compound features a cyclohexanone backbone substituted with an acetyl group and a 2-propenyl (allyl) group at the second carbon. Its molecular formula is C10H14O2 , with a ketone (C=O) and an allyl moiety (C=C-CH2) as reactive sites. Structural analogs, such as 4-hydroxy-2,2-dimethylcyclohexanone, demonstrate the importance of substituent positioning in dictating reactivity and applications in chiral synthesis .

Q. What are common synthetic routes for preparing 2-acetyl-2-(2-propenyl)cyclohexanone?

A typical method involves enamine-mediated acylation. For example:

  • Cyclohexanone reacts with pyrrolidine to form an enamine intermediate, which undergoes nucleophilic addition with acetyl chloride.
  • Hydrolysis with HCl yields the acetylated product. Alternative routes may use allylation reactions with propenyl halides in the presence of palladium catalysts, as seen in cyclohexanone hydrogenation processes .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data for this derivative is limited, cyclohexanone analogs are known to cause respiratory and dermal irritation. Use fume hoods, PPE (gloves, goggles), and avoid inhalation. IARC classifies cyclohexanone as Group 3 (not carcinogenic to humans), but mutagenicity studies recommend caution in long-term exposure .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective synthesis of 2-acetyl-2-(2-propenyl)cyclohexanone?

Catalyst choice (e.g., Pd/SiO2) and reaction conditions (temperature, H2 pressure) critically influence selectivity. For instance:

  • Palladium-based catalysts at 110°C and hydrogen-to-phenol ratios of 1:4 achieve >99% selectivity in cyclohexanone production.
  • Smaller catalyst particles (1 mm vs. 2 mm) enhance surface area and reaction efficiency . Computational modeling of transition states can further guide ligand design for allylation steps.

Q. What spectroscopic techniques are effective in characterizing reaction intermediates and byproducts?

  • ATR-FTIR : Monitors real-time conversion of functional groups (e.g., C=O stretching at ~1700 cm<sup>-1</sup>).
  • HPLC : Quantifies product purity and identifies side products like cyclohexanol or carboxylates.
  • NMR : Resolves stereochemistry and regioselectivity in allyl-substituted derivatives .

Q. How does the allyl group influence the compound’s reactivity in oxidation or reduction reactions?

The allyl moiety (C=C-CH2) introduces conjugation effects, stabilizing radical intermediates during oxidation. For example:

  • Oxidation : Preferentially targets the allylic position, forming epoxides or diols.
  • Reduction : Hydrogenation of the double bond yields 2-acetyl-2-propylcyclohexanone, altering steric and electronic properties .

Q. What strategies mitigate competing side reactions in biphasic electrochemical synthesis?

The Pickering-emulsion-droplet-integrated electrode design enhances interfacial contact between cyclohexanone and aqueous phases, reducing mass transport resistance. Key parameters:

  • Emulsion stability : Controlled by surfactant-to-catalyst ratios.
  • Voltage optimization : Minimizes hydroxylamine hydrogenation, improving Faradaic efficiency to >80% .

Key Challenges and Future Directions

  • Stereoselective synthesis : Develop asymmetric catalysts for enantiomerically pure derivatives.
  • Green chemistry : Replace Pd with non-precious metal catalysts (e.g., Fe or Ni) to reduce costs .
  • Toxicity profiling : Expand in vivo studies on mutagenicity and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.